molecular formula C9H10O4 B2676999 (2S)-2-hydroxy-2-(2-methoxyphenyl)acetic acid CAS No. 32174-41-7

(2S)-2-hydroxy-2-(2-methoxyphenyl)acetic acid

Cat. No.: B2676999
CAS No.: 32174-41-7
M. Wt: 182.175
InChI Key: HNYBRPOTLDAYRG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-hydroxy-2-(2-methoxyphenyl)acetic acid is an organic compound with a chiral center, making it optically active. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a hydroxy group, a methoxyphenyl group, and an acetic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy-2-(2-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by hydrolysis to yield the desired product. The reaction conditions typically involve mild temperatures and a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxy-2-(2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-methoxybenzoylformic acid.

    Reduction: The carbonyl group in the acetic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-methoxybenzoylformic acid

    Reduction: 2-hydroxy-2-(2-methoxyphenyl)ethanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

(2S)-2-hydroxy-2-(2-methoxyphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2-(2-methoxyphenyl)propanoic acid
  • 2-hydroxy-2-(4-methoxyphenyl)acetic acid
  • 2-hydroxy-2-(2-methoxyphenyl)butanoic acid

Uniqueness

(2S)-2-hydroxy-2-(2-methoxyphenyl)acetic acid is unique due to its specific stereochemistry and the presence of both hydroxy and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-hydroxy-2-(2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYBRPOTLDAYRG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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